(R)-alpha-Methyl-2,3-difluorobenzenemethanol
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Overview
Description
This would involve providing the IUPAC name, common names, and structural formula of the compound. The compound’s class or family and its role or uses in industry or research would also be described.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve discussing the molecular structure of the compound, including its stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve discussing the chemical reactions the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Chemical Synthesis and Catalysis
(R)-alpha-Methyl-2,3-difluorobenzenemethanol is a valuable intermediate in organic synthesis, particularly in the development of polymers and complex molecules. For instance, the compound has been utilized in the cationic copolymerization of glycolide with L,L-dilactide, where initiators such as methyl triflate were employed to achieve random sequences and high incorporation rates of monomers. This process is crucial for creating copolyesters with specific properties, useful in various industrial and biomedical applications (Kricheldorf & Kreiser, 1987). Furthermore, (R)-alpha-Methyl-2,3-difluorobenzenemethanol derivatives have been involved in the synthesis of rigid polyurethane foams with enhanced flame-retardant properties. The integration of such derivatives into the polymer matrix contributes to the development of materials with improved mechanical strength and thermal stability, which are essential for safety in construction and automotive industries (Yang et al., 2015).
Molecular Engineering and Drug Discovery
In the realm of drug discovery and molecular engineering, (R)-alpha-Methyl-2,3-difluorobenzenemethanol serves as a key building block in the synthesis of various bioactive compounds. Its application in the resolution of α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol, a potential antipsychotic agent, showcases its role in producing enantiomerically pure compounds. Such precision in chirality is critical for the pharmaceutical industry, as it ensures the efficacy and safety of therapeutic agents (Hanson et al., 1994).
Advanced Material Development
Moreover, (R)-alpha-Methyl-2,3-difluorobenzenemethanol derivatives have been employed in the design and synthesis of advanced materials, such as flame-retardant polymers. By incorporating such derivatives into polymer matrices, researchers have been able to enhance the flame-retardant properties of materials, making them safer and more durable for use in various applications, from consumer electronics to aerospace components (Yang et al., 2015).
Safety And Hazards
This would involve discussing any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
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properties
IUPAC Name |
(1R)-1-(2,3-difluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMIWBJLOWDKSQ-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-alpha-Methyl-2,3-difluorobenzenemethanol | |
CAS RN |
867288-29-7 |
Source
|
Record name | (1R)-1-(2,3-difluorophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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